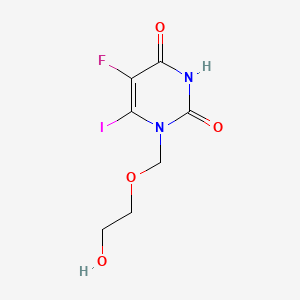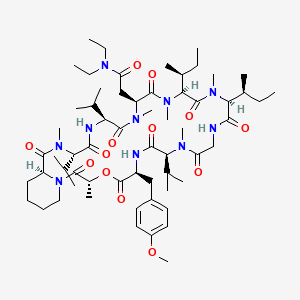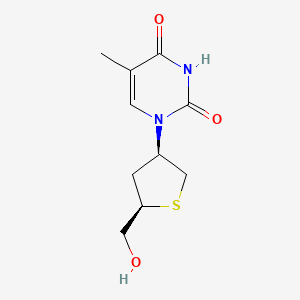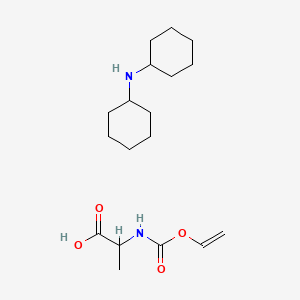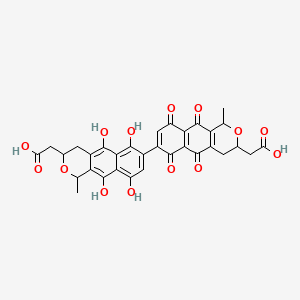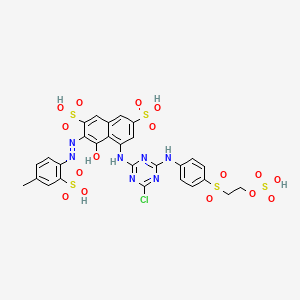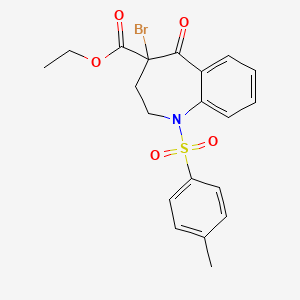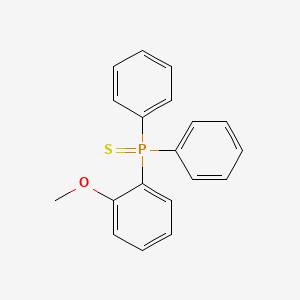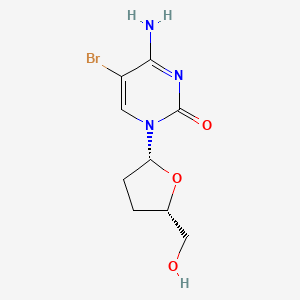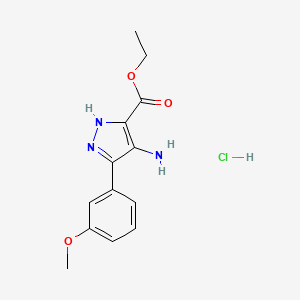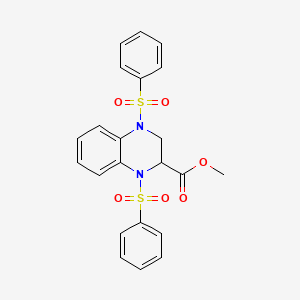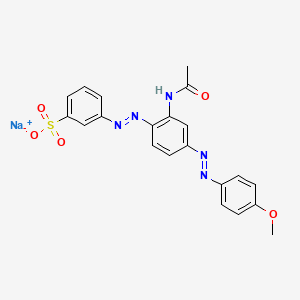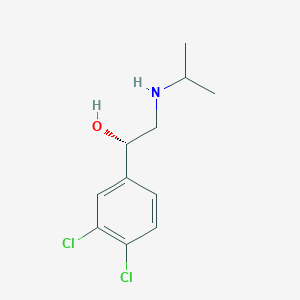![molecular formula C16H12Cl2O4S B15194382 [4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate CAS No. 7465-95-4](/img/structure/B15194382.png)
[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/AF8965000 is a compound that has been studied extensively for its various applications in scientific research and industry. It is known for its unique chemical properties and its ability to undergo a variety of chemical reactions, making it a valuable compound in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/AF8965000 involves several synthetic routes, each with specific reaction conditions. These methods typically include the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of NIOSH/AF8965000 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
NIOSH/AF8965000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of NIOSH/AF8965000 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of NIOSH/AF8965000 depend on the specific type of reaction and the reagents used. These products can range from simple derivatives to more complex compounds with enhanced chemical properties.
Scientific Research Applications
NIOSH/AF8965000 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of NIOSH/AF8965000 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research.
Properties
CAS No. |
7465-95-4 |
|---|---|
Molecular Formula |
C16H12Cl2O4S |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
[4-[4-(2-chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate |
InChI |
InChI=1S/C16H12Cl2O4S/c17-9-15(19)21-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)22-16(20)10-18/h1-8H,9-10H2 |
InChI Key |
HGDCGITVDGUBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCl)SC2=CC=C(C=C2)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


